molecular formula C21H23N5O2 B2583225 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea CAS No. 946273-70-7

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea

Cat. No.: B2583225
CAS No.: 946273-70-7
M. Wt: 377.448
InChI Key: DSEMUJURPNJSRE-UHFFFAOYSA-N
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Description

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, agricultural chemistry, and materials science. This compound features a complex structure with a pyrimidine ring substituted with isopropoxy and methyl groups, linked to a phenylurea moiety through an aminophenyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of 6-isopropoxy-2-methylpyrimidine. This can be achieved through the reaction of appropriate starting materials such as isopropyl alcohol and methylamine with a pyrimidine precursor under controlled conditions.

    Amination Reaction: The pyrimidine intermediate is then subjected to an amination reaction with 4-aminophenylamine to form the 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl intermediate.

    Urea Formation: Finally, the intermediate is reacted with phenyl isocyanate to form the desired this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Agricultural Chemistry: The compound could be explored for its potential as a herbicide or pesticide due to its unique chemical structure.

    Materials Science: It might be used in the synthesis of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application, whether in medicinal chemistry or agricultural chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(p-tolyl)urea
  • 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(m-tolyl)urea

Uniqueness

Compared to similar compounds, 1-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-phenylurea may exhibit unique properties due to the specific substitution pattern on the pyrimidine and phenylurea moieties. These structural differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-14(2)28-20-13-19(22-15(3)23-20)24-17-9-11-18(12-10-17)26-21(27)25-16-7-5-4-6-8-16/h4-14H,1-3H3,(H,22,23,24)(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEMUJURPNJSRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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